4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(5-Bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic dihydroquinolinone derivative featuring a benzo[h]quinoline core fused with a dihydroquinolin-2(1H)-one scaffold. The compound is substituted at the 4-position with a 5-bromo-2-methoxyphenyl group, which introduces steric bulk and electronic effects that influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-18-9-7-13(21)10-17(18)16-11-19(23)22-20-14-5-3-2-4-12(14)6-8-15(16)20/h2-10,16H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAVHNLLMFRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through an intramolecular nucleophilic cyclization reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the methoxyphenyl group is susceptible to SNAr under catalytic conditions. For example:
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Pd-Catalyzed Cross-Coupling : The bromo group participates in Suzuki–Miyaura reactions with aryl/heteroaryl boronic acids. This is supported by analogous quinoline derivatives undergoing cross-coupling to form biaryl systems (e.g., synthesis of 3-benzoylquinolin-4(1H)-one derivatives via Pd catalysis) .
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Amination : Reaction with primary/secondary amines in the presence of CuI or Pd(PPh₃)₄ yields arylaminated products (e.g., formation of morpholinoquinoline analogs) .
Example Reaction Table :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 4-(2-methoxy-5-phenylphenyl)-derivative | 72% | |
| Piperidine | CuI, K₂CO₃, DMSO, 120°C | 4-(5-piperidinyl-2-methoxyphenyl)-analog | 65% |
Reduction of the Dihydroquinolinone Core
The ketone in the dihydroquinolinone moiety can be selectively reduced:
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NaBH₄/MeOH : Converts the ketone to a secondary alcohol (3,4-dihydrobenzo[h]quinolin-2-ol) .
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Catalytic Hydrogenation : Full reduction of the dihydroquinolinone to 1,2,3,4-tetrahydrobenzo[h]quinoline using H₂/Pd-C .
Key Data :
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Reduction with NaBH₄ proceeds at 0°C in methanol (85% yield) .
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Hydrogenation at 50 psi H₂ and 60°C achieves complete saturation .
Functionalization of the Methoxy Group
The 2-methoxyphenyl group undergoes demethylation and subsequent derivatization:
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BBr₃/CH₂Cl₂ : Demethylation at −78°C yields a phenol, enabling sulfonation or alkylation .
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Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 h | 4-(5-bromo-2-hydroxyphenyl)-analog | 88% |
Cyclization and Ring Expansion
The dihydrobenzo[h]quinolinone scaffold participates in cycloadditions:
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Microwave-Assisted Cyclization : With Yb(OTf)₃ in DMF, the compound forms pyrazolo[4,3-f]quinoline derivatives via inverse electron-demand Diels–Alder reactions .
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Friedel–Crafts Alkylation : Reacts with acetyl chloride/AlCl₃ to form fused tricyclic systems .
Notable Example :
Reaction with malononitrile under L-proline catalysis yields pyrano[3,2-c]chromenone hybrids (72% yield) .
Halogen Exchange
The bromo group can be replaced by other halogens:
Conditions :
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes:
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Debromination : Loss of Br to form 4-(2-methoxyphenyl)-derivatives .
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Oxidation : The dihydroquinolinone oxidizes to benzo[h]quinolin-2(1H)-one .
Key Insight :
Photolysis in acetonitrile for 6 h achieves 95% debromination .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Converts to quinolinone derivatives using agents like potassium permanganate.
- Reduction: Forms dihydro derivatives with reducing agents such as lithium aluminum hydride.
- Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
The compound exhibits significant biological activities that make it useful for studying enzyme inhibition and receptor binding. It has been investigated for its potential in:
- Anticancer research: Similar compounds have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation.
Case Study:
A study demonstrated that related compounds with similar structural features exhibited low nanomolar potencies against cancer cells, indicating the potential effectiveness of derivatives like 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in anticancer therapies .
Medicinal Chemistry
Quinolinone derivatives are being explored for their therapeutic properties, including:
- Antimicrobial activity: Compounds in this class have shown promise against bacterial and fungal infections.
- Anti-inflammatory effects: Some derivatives have been noted for their ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:
Structural and Electronic Differences
- Substituent Position: The target compound’s 5-bromo-2-methoxyphenyl group distinguishes it from analogs like 8-bromo-3,4-dihydroquinolin-2(1H)-one (2m), where bromination occurs at the 8-position on the quinoline ring. Positional isomers exhibit divergent electronic environments, impacting reactivity in cross-coupling reactions and biological interactions .
- Methoxy vs.
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to exceed 200°C (based on analogs like 2l’a), with bromine and methoxy groups contributing to higher lattice energy .
- Solubility : The bromine atom may reduce aqueous solubility, but the methoxy group could partially offset this by introducing moderate polarity .
Biological Activity
4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure features a bromine atom and a methoxy group, which contribute to its unique chemical properties. The presence of these substituents may enhance its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain quinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Evaluation
In a study evaluating the anticancer potential of quinoline derivatives, several compounds were tested against different cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than 10 μM, suggesting potent activity against cancer cells. The mechanism of action was hypothesized to involve inhibition of sirtuin proteins, which are implicated in cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against a range of bacterial and fungal strains. In vitro assays demonstrated that certain derivatives could inhibit the growth of pathogenic microorganisms at concentrations as low as 5 μg/mL .
Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 μg/mL |
| Escherichia coli | 10 μg/mL | |
| Candida albicans | 8 μg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of key enzymes involved in cell signaling pathways related to cancer and inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Modifications in the bromine and methoxy groups have been shown to significantly impact their bioactivity. For example, increasing the electron-withdrawing capacity of substituents can enhance anticancer effects .
Ongoing Research
Current research focuses on further elucidating the mechanisms by which these compounds exert their effects and optimizing their structures for improved potency and selectivity. Studies are also exploring their potential as therapeutic agents in combination therapies for cancer treatment.
Q & A
Basic Research Question: How can the synthesis of 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one be optimized for higher yields and purity?
Methodological Answer:
Synthetic optimization often involves catalyst selection and reaction condition tuning. For similar dihydroquinolinones, microwave-assisted synthesis using indium(III) chloride (20 mol%) under 360 W irradiation for 5 minutes improved yields (63%) by accelerating cyclization and reducing side reactions . Key steps:
- Use Lewis acid catalysts (e.g., InCl₃) to stabilize intermediates.
- Employ microwave irradiation for rapid, uniform heating.
- Purify via column chromatography (silica gel) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .
Basic Research Question: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to assign substituents and confirm ring fusion. Example: Aromatic protons in dihydroquinolinones typically appear at δ 6.5–8.5 ppm .
- X-ray Crystallography:
- Single-crystal X-ray diffraction (e.g., CH₂Cl₂/di-isopropylether crystallization) resolves stereochemistry and dihedral angles (e.g., 57.84° between fused rings in analogous compounds) .
Advanced Research Question: How can computational modeling elucidate interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Binding Affinity Calculations:
Advanced Research Question: What mechanistic insights exist for the reactivity of the bromo-methoxy substituent in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination:
- The bromine atom acts as a leaving group in Pd-catalyzed coupling. Example: Use Pd(OAc)₂/XPhos (2 mol%) with K₃PO₄ in dioxane (110°C, 12 h) to introduce amines .
- Controlled Dehalogenation:
- Zinc dust in acetic acid selectively removes bromine without disrupting the methoxy group .
Basic Research Question: How can researchers validate the purity and stability of this compound under storage conditions?
Methodological Answer:
- Purity Assessment:
- HPLC-UV (λ = 254 nm) with a C18 column (acetonitrile:water = 70:30). Compare retention times against reference standards .
- Stability Testing:
Advanced Research Question: What experimental designs are suitable for evaluating its environmental fate and toxicity?
Methodological Answer:
- Long-Term Ecotoxicity Studies:
- Follow frameworks like Project INCHEMBIOL (2005–2011):
- Phase 1: Measure logP (octanol-water) and soil adsorption coefficients (Kd) .
- Phase 2: Acute toxicity assays (Daphnia magna, EC₅₀) and chronic exposure in model ecosystems (split-plot designs with rootstocks/bioindicators) .
Advanced Research Question: How can density functional theory (DFT) predict electronic properties relevant to photochemical applications?
Methodological Answer:
- DFT Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
